3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoroquinazoline moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Fluoroquinazoline Moiety: The synthesis begins with the preparation of the 6-fluoroquinazoline core. This can be achieved through cyclization reactions involving appropriate aniline derivatives and fluorinated reagents under acidic or basic conditions.
Pyrrolidine Ring Construction: The pyrrolidine ring is then constructed through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Coupling Reaction: The final step involves coupling the fluoroquinazoline moiety with the pyrrolidine ring. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxylic acid methyl ester
- 6-Fluoroquinazoline derivatives
- Pyrrolidine-3-carboxamide derivatives
Uniqueness
3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of both fluoroquinazoline and pyrrolidine moieties, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C13H12F2N4O |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H12F2N4O/c14-8-1-2-10-9(5-8)11(18-7-17-10)19-4-3-13(15,6-19)12(16)20/h1-2,5,7H,3-4,6H2,(H2,16,20) |
InChI Key |
HRFUQOOEYBANKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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